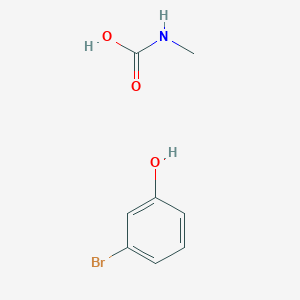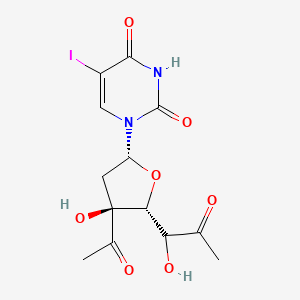
3,5-Diacetyl-5-iodo-2-deoxyuridine
Vue d'ensemble
Description
3,5-Diacetyl-5-iodo-2-deoxyuridine is a modified nucleoside analog. It is a derivative of 5-iodo-2’-deoxyuridine, where the hydroxyl groups at the 3’ and 5’ positions of the sugar moiety are acetylated. This compound has a molecular formula of C13H15IN2O7 and a molecular weight of 438.17 g/mol
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 3,5-Diacetyl-5-iodo-2-deoxyuridine typically involves the acetylation of 5-iodo-2’-deoxyuridine. One common method involves dissolving 5-iodo-2’-deoxyuridine in pyridine and slowly adding acetic anhydride. The reaction mixture is then stirred at room temperature for several hours to ensure complete acetylation .
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions, such as temperature, solvent, and reaction time, to maximize yield and purity.
Analyse Des Réactions Chimiques
Types of Reactions
3,5-Diacetyl-5-iodo-2-deoxyuridine can undergo various chemical reactions, including:
Substitution Reactions: The iodine atom can be substituted with other nucleophiles under appropriate conditions.
Hydrolysis: The acetyl groups can be hydrolyzed to yield 5-iodo-2’-deoxyuridine.
Common Reagents and Conditions
Substitution Reactions: Common reagents include nucleophiles such as thiols, amines, and halides. These reactions typically require a polar aprotic solvent and a base to facilitate the substitution.
Hydrolysis: Acidic or basic conditions can be used to hydrolyze the acetyl groups. For example, treatment with aqueous sodium hydroxide or hydrochloric acid can effectively remove the acetyl groups.
Major Products
Substitution Reactions: Depending on the nucleophile used, various substituted derivatives of 5-iodo-2’-deoxyuridine can be obtained.
Hydrolysis: The major product of hydrolysis is 5-iodo-2’-deoxyuridine.
Applications De Recherche Scientifique
3,5-Diacetyl-5-iodo-2-deoxyuridine has several applications in scientific research:
Chemistry: It is used as a precursor for the synthesis of other nucleoside analogs.
Biology: It is employed in studies involving DNA replication and repair mechanisms.
Industry: It can be used in the development of diagnostic tools and therapeutic agents.
Mécanisme D'action
The mechanism of action of 3,5-Diacetyl-5-iodo-2-deoxyuridine is similar to that of its parent compound, 5-iodo-2’-deoxyuridine. It acts by incorporating into viral DNA during replication, thereby inhibiting viral DNA synthesis. This incorporation leads to the production of faulty DNA, which cannot support viral replication . The compound primarily targets viral DNA polymerases and thymidylate phosphorylase, disrupting the normal function of these enzymes .
Comparaison Avec Des Composés Similaires
Similar Compounds
5-Iodo-2’-deoxyuridine (Idoxuridine): A nucleoside analog used as an antiviral agent.
5-Bromo-2’-deoxyuridine (BrdU): Another nucleoside analog used in cell proliferation studies.
2’,3’-Dideoxy-5-iodouridine: Used in antiviral and anticancer research.
Uniqueness
3,5-Diacetyl-5-iodo-2-deoxyuridine is unique due to its acetylated hydroxyl groups, which can influence its solubility, stability, and cellular uptake compared to its non-acetylated counterparts. This modification can also affect its interaction with enzymes and its overall biological activity.
Propriétés
IUPAC Name |
1-[(2R,4S,5R)-4-acetyl-4-hydroxy-5-(1-hydroxy-2-oxopropyl)oxolan-2-yl]-5-iodopyrimidine-2,4-dione | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H15IN2O7/c1-5(17)9(19)10-13(22,6(2)18)3-8(23-10)16-4-7(14)11(20)15-12(16)21/h4,8-10,19,22H,3H2,1-2H3,(H,15,20,21)/t8-,9?,10-,13-/m1/s1 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DGRGHHLYYGCOEE-JPVQNKNJSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)C(C1C(CC(O1)N2C=C(C(=O)NC2=O)I)(C(=O)C)O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(=O)C([C@@H]1[C@@](C[C@@H](O1)N2C=C(C(=O)NC2=O)I)(C(=O)C)O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H15IN2O7 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
438.17 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![[[[(2R,3R,4R,5R)-5-(5-amino-4-carbamoyl-imidazol-1-yl)-3,4-dihydroxy-oxolan-2-yl]methoxy-hydroxy-phosphoryl]oxy-hydroxy-phosphoryl]oxyphosphonic acid](/img/structure/B8082913.png)
![2-(hydroxymethyl)-6-[2-methoxy-4-[(E)-2-nitroethenyl]phenoxy]oxane-3,4,5-triol](/img/structure/B8082914.png)
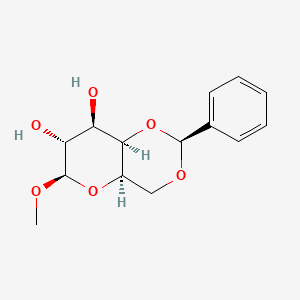
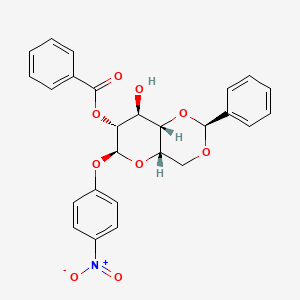

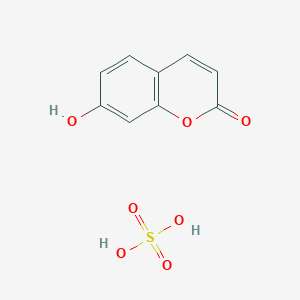

![sodium;2-[2-ethyl-N-(1-methoxypropan-2-yl)-6-methylanilino]-2-oxoethanesulfonate](/img/structure/B8082964.png)
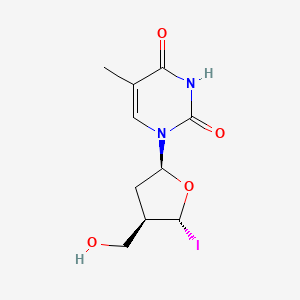
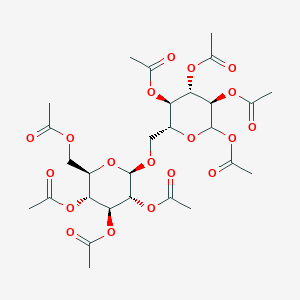
![sodium;(2R,3R,4S)-2-[(2R,3S,4R,5R)-5-acetamido-4,6-dihydroxy-2-(hydroxymethyl)oxan-3-yl]oxy-3,4-dihydroxy-3,4-dihydro-2H-pyran-6-carboxylate](/img/structure/B8082977.png)
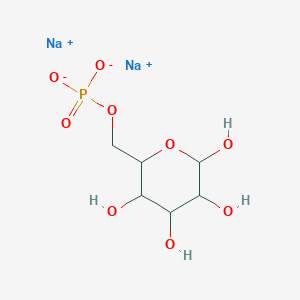
![Butanoic acid,2-[(2-nitrophenyl)methylene]-3-oxo-, 2-(acetyloxy)-2-methylpropyl ester](/img/structure/B8083005.png)
